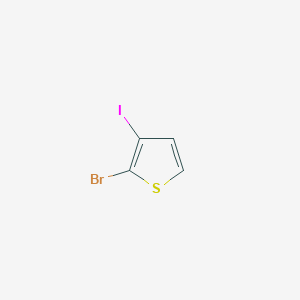

2-Bromo-3-iodothiophene

Description

Properties

IUPAC Name |

2-bromo-3-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIS/c5-4-3(6)1-2-7-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDISVLUEVDWDIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448968 | |

| Record name | 2-BROMO-3-IODOTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24287-92-1 | |

| Record name | 2-BROMO-3-IODOTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Bromo-3-iodothiophene from 2-Bromothiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-bromo-3-iodothiophene, a valuable substituted thiophene intermediate in medicinal chemistry and materials science, starting from the readily available 2-bromothiophene. Due to the regiochemical constraints of direct electrophilic substitution on the thiophene ring, a multi-step synthetic approach is necessitated. This document outlines a robust three-step process involving an initial bromination, followed by a regioselective metal-halogen exchange, and concluding with an iodination step.

Synthetic Strategy Overview

Direct iodination of 2-bromothiophene at the 3-position is synthetically challenging due to the directing effect of the bromine atom and the inherent reactivity of the thiophene nucleus, which favors electrophilic substitution at the α-position (C5). Therefore, a more strategic, multi-step approach is required to achieve the desired 2-bromo-3-iodo substitution pattern. The most viable synthetic route, commencing from 2-bromothiophene, is a three-step sequence:

-

Bromination: The initial step involves the bromination of 2-bromothiophene to yield the key intermediate, 2,3-dibromothiophene.

-

Regioselective Lithium-Halogen Exchange: This critical step involves the selective metal-halogen exchange at the 3-position of 2,3-dibromothiophene to generate a 2-bromo-3-lithiothiophene intermediate. This regioselectivity can be achieved under specific reaction conditions that favor exchange at the less reactive β-position.

-

Iodination: The final step is the quenching of the organolithium intermediate with an iodine source to afford the target molecule, this compound.

The overall synthetic transformation is depicted in the following reaction scheme:

Figure 1: Overall synthetic pathway for the preparation of this compound from 2-bromothiophene.

Experimental Protocols

Step 1: Synthesis of 2,3-Dibromothiophene from 2-Bromothiophene

This procedure details the bromination of 2-bromothiophene to produce 2,3-dibromothiophene.

Materials and Equipment:

-

2-Bromothiophene

-

N-Bromosuccinimide (NBS)

-

Hexane

-

Perchloric acid (70% aqueous solution)

-

Potassium carbonate

-

Round-bottom flask equipped with a magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a suspension of N-bromosuccinimide (1.0 equivalent) in hexane, add 2-bromothiophene (1.0 equivalent).

-

To this mixture, add a catalytic amount of perchloric acid (5 mol%).

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Upon completion of the reaction (monitored by TLC or GC), add a small amount of potassium carbonate to neutralize the acid.

-

Filter the mixture and wash the solid residue with hexane.

-

Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield pure 2,3-dibromothiophene.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Yield (%) |

| 2-Bromothiophene | 163.04 | 100 mmol | 16.3 g | - |

| N-Bromosuccinimide | 177.98 | 100 mmol | 17.8 g | - |

| Perchloric acid (70%) | 100.46 | 5 mmol | 0.7 mL | - |

| 2,3-Dibromothiophene | 241.93 | - | - | ~89% |

Step 2 & 3: Synthesis of this compound via Regioselective Lithiation and Iodination

This protocol describes the crucial regioselective lithium-halogen exchange at the 3-position of 2,3-dibromothiophene, followed by quenching with iodine.

Materials and Equipment:

-

2,3-Dibromothiophene

-

n-Butyllithium (in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine

-

Anhydrous diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Schlenk flask and line

-

Dry ice/acetone bath

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography apparatus (silica gel)

Experimental Workflow:

Figure 2: Experimental workflow for the synthesis of this compound.

Procedure:

-

Set up a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen).

-

Add 2,3-dibromothiophene (1.0 equivalent) and anhydrous THF to the flask via syringe.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure the completion of the lithium-halogen exchange.

-

In a separate flask, prepare a solution of iodine (1.1 equivalents) in anhydrous THF.

-

Add the iodine solution dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with hexanes) to obtain this compound.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles/Equivalents | Mass/Volume | Expected Yield (%) |

| 2,3-Dibromothiophene | 241.93 | 1.0 eq | - | - |

| n-Butyllithium | 64.06 | 1.0 eq | - | - |

| Iodine | 253.81 | 1.1 eq | - | - |

| This compound | 288.94 | - | - | Moderate to Good |

Characterization Data

The structure of the final product, this compound, should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.35 | d | ~5.7 | H-5 |

| ¹H | ~7.05 | d | ~5.7 | H-4 |

| ¹³C | ~129 | CH | - | C-4 |

| ¹³C | ~128 | CH | - | C-5 |

| ¹³C | ~115 | C | - | C-2 |

| ¹³C | ~95 | C | - | C-3 |

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency. The provided data is an approximation based on related structures.

Discussion

The successful synthesis of this compound from 2-bromothiophene hinges on the regioselectivity of two key steps: the initial bromination and the subsequent lithium-halogen exchange. While the bromination of 2-bromothiophene can lead to a mixture of products, careful control of reaction conditions can favor the formation of 2,3-dibromothiophene.

The most critical step is the regioselective metal-halogen exchange. The carbon-bromine bond at the α-position (C2) of the thiophene ring is generally more susceptible to cleavage by organolithium reagents than the C-Br bond at the β-position (C3). However, by performing the reaction at low temperatures (-78 °C), it is possible to kinetically favor the formation of the 2-bromo-3-lithiothiophene intermediate. The precise control of stoichiometry and temperature is paramount to minimize the formation of undesired byproducts resulting from exchange at the 2-position or di-lithiation.

Conclusion

This technical guide outlines a feasible and logical multi-step synthetic route for the preparation of this compound from 2-bromothiophene. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Successful execution of this synthesis requires careful attention to reaction conditions, particularly for the regioselective lithium-halogen exchange step. The characterization data provided will aid in the confirmation of the final product's identity and purity.

Regioselective Synthesis of 2-Bromo-3-iodothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the regioselective synthesis of 2-bromo-3-iodothiophene, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details the most effective synthetic strategies, including the established method of halogen-metal exchange and subsequent iodination, as well as alternative approaches such as the direct bromination of 3-iodothiophene. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate the practical application of these methods in a laboratory setting.

Introduction

Thiophene and its halogenated derivatives are pivotal scaffolds in the development of novel pharmaceuticals and organic electronic materials. The precise placement of different halogen atoms on the thiophene ring allows for selective functionalization through various cross-coupling reactions, making 2,3-dihalothiophenes particularly versatile intermediates. This guide focuses on the regioselective synthesis of this compound, a heterobifunctional building block that enables orthogonal chemical transformations at the 2- and 3-positions of the thiophene core.

Primary Synthetic Route: Halogen-Metal Exchange of 2,3-Dibromothiophene

The most direct and regioselective synthesis of this compound proceeds via a halogen-metal exchange reaction starting from 2,3-dibromothiophene. This method, pioneered by Gronowitz and Holm, leverages the higher reactivity of the bromine atom at the 2-position of the thiophene ring towards organolithium reagents.

The reaction involves the selective lithiation of 2,3-dibromothiophene at the 2-position using an alkyllithium reagent, such as ethyllithium or n-butyllithium, at low temperatures. The resulting 3-bromo-2-thienyllithium intermediate is then quenched with an iodine source, typically elemental iodine, to yield the desired this compound.

Experimental Protocol

Materials:

-

2,3-Dibromothiophene

-

Ethyllithium or n-Butyllithium in a suitable solvent (e.g., hexanes)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (I₂)

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of 2,3-dibromothiophene in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

The flask is cooled to -70 °C using a dry ice/acetone bath.

-

An equimolar amount of ethyllithium or n-butyllithium solution is added dropwise to the stirred solution of 2,3-dibromothiophene over a period of 30 minutes, maintaining the temperature at -70 °C.

-

The reaction mixture is stirred for an additional 30 minutes at -70 °C to ensure complete formation of the 3-bromo-2-thienyllithium intermediate.

-

A solution of iodine in anhydrous diethyl ether is then added dropwise to the reaction mixture at -70 °C until the color of iodine persists.

-

The reaction is allowed to warm to room temperature and then quenched by the addition of an aqueous solution of sodium thiosulfate to remove excess iodine.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Quantitative Data

| Starting Material | Lithiating Agent | Quenching Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,3-Dibromothiophene | Ethyllithium | Iodine | Diethyl ether | -70 | High | Gronowitz & Holm, 1969 |

Note: The exact yield was not specified in the available literature, but the method is described as the established route for this compound.

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Strategy: Bromination of 3-Iodothiophene

An alternative approach to this compound involves the direct bromination of 3-iodothiophene. In this method, the directing effects of the iodine atom at the 3-position guide the incoming bromine electrophile. The 2-position is activated by the sulfur atom and is the preferred site of electrophilic substitution.

Experimental Protocol

Materials:

-

3-Iodothiophene

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., chloroform, acetic acid, or a mixture)

-

Standard glassware for reactions protected from light

Procedure:

-

3-Iodothiophene is dissolved in a suitable anhydrous solvent (e.g., a mixture of chloroform and acetic acid) in a flask protected from light.

-

The solution is cooled to 0 °C in an ice bath.

-

N-Bromosuccinimide (1.0-1.1 equivalents) is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at room temperature for several hours, and the progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield this compound.

Quantitative Data

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

| 3-Iodothiophene | N-Bromosuccinimide | Chloroform/Acetic Acid | 0 to RT | Moderate to Good |

Reaction Pathway

Caption: Electrophilic bromination of 3-iodothiophene.

Characterization Data

While extensive spectroscopic data for this compound is not widely published, the expected ¹H NMR spectrum would show two doublets in the aromatic region, corresponding to the protons at the 4- and 5-positions of the thiophene ring. The coupling constant between these two protons would be characteristic of an ortho-coupling in a thiophene system.

Conclusion

The regioselective synthesis of this compound is most reliably achieved through the halogen-metal exchange of 2,3-dibromothiophene, followed by iodination. This method offers excellent regiocontrol and provides a direct route to this valuable synthetic intermediate. The alternative strategy of brominating 3-iodothiophene presents a viable, though potentially less selective, option. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in the synthesis of functionalized thiophenes for various applications in drug discovery and materials science.

Physical and chemical properties of 2-Bromo-3-iodothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-iodothiophene is a halogenated heterocyclic compound of significant interest in organic synthesis, particularly as a versatile building block for the construction of complex molecular architectures. Its unique substitution pattern, featuring two different halogens at adjacent positions on the thiophene ring, allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity makes it a valuable precursor in the synthesis of pharmaceuticals, organic electronic materials, and other functionalized organic compounds. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a discussion of its key applications.

Chemical Identity and Physical Properties

This compound is a liquid at room temperature. While specific experimental data for properties such as boiling and melting points are not extensively reported, a predicted density is available. The distillation conditions from its synthesis provide an estimate of its boiling point under reduced pressure.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 24287-92-1 | [1][2][3] |

| Molecular Formula | C₄H₂BrIS | [2][4] |

| Molecular Weight | 288.93 g/mol | [2][4] |

| Physical Form | Liquid | [1] |

| Appearance | Slightly yellow oil | N/A |

| Boiling Point | 95 – 105 °C at 5 mbar (Kugelrohr distillation) | N/A |

| Density (Predicted) | 2.465 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in common organic solvents like ethyl acetate. | N/A |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following data has been reported for the compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ = 7.23 (d, J = 5.7 Hz, 1H), 6.96 (d, J = 5.7 Hz, 1H) ppm |

| ¹³C{¹H} NMR (126 MHz, CDCl₃) | δ = 135.4, 128.8, 116.9, 85.9 ppm |

| Infrared (IR) (ATR) | ν [cm⁻¹] = 3102 (m), 3081 (m), 2921 (w), 1738 (w), 1567 (w), 1486 (m), 1389 (m), 1330 (m), 1152 (m), 1135 (m), 981 (s), 849 (m), 693 (s) |

| High-Resolution Mass Spectrometry (HR-MS) | m/z calcd. for C₄H₂⁷⁹BrIS [M]⁺: 287.80998, found: 287.81031 [M]⁺ |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 3-iodothiophene. The following protocol is based on established literature procedures.

Reaction Scheme

References

2-Bromo-3-iodothiophene CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical information, including the CAS number and molecular structure, for 2-Bromo-3-iodothiophene. Extensive searches for a specific CAS Registry Number for this compound have been conducted. The search results indicate that this specific isomer is not a commonly cataloged or commercially available compound, and consequently, a dedicated CAS number could not be identified.

However, a closely related isomer, 3-Bromo-2-iodothiophene , is well-documented and commercially available. This guide will provide detailed information on this related compound as a valuable alternative for research and development purposes.

Molecular Structure

The molecular structure of the requested, but uncatalogued, this compound is presented below, followed by the structure of the available isomer, 3-Bromo-2-iodothiophene, for clear comparison.

3-Bromo-2-iodothiophene: A Viable Alternative

Given the apparent lack of commercial availability for this compound, researchers may consider its isomer, 3-Bromo-2-iodothiophene , which has the CAS Number 60404-24-2 . This compound is a valuable intermediate in the synthesis of advanced materials, particularly in the field of organic electronics.[1] The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, sequential chemical reactions, making it a versatile building block for complex conjugated molecules used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs).[1]

Quantitative Data for 3-Bromo-2-iodothiophene

| Property | Value |

| CAS Number | 60404-24-2 |

| Molecular Formula | C₄H₂BrIS |

| Molecular Weight | 288.93 g/mol |

| Physical Form | Liquid |

| Storage Temperature | 2-8°C, in an inert atmosphere, kept in the dark |

| Purity | Typically ≥97% |

Experimental Protocols

Synthesis of 2-bromo-3-hexyl-5-iodothiophene

This procedure describes the iodination of 2-bromo-3-hexylthiophene using N-iodosuccinimide.

Materials:

-

2-bromo-3-hexylthiophene

-

N-iodosuccinimide (NIS)

-

Chloroform (CHCl₃)

-

Acetic acid

-

10% aqueous Sodium thiosulfate (Na₂S₂O₃) solution

-

Diethyl ether (Et₂O)

-

Anhydrous Magnesium sulfate (MgSO₄)

-

Heptane (for column chromatography)

-

Silica gel

Procedure:

-

A solution of 2-bromo-3-hexylthiophene (5.00 g, 20.2 mmol) is prepared in a 7:3 mixture of chloroform and acetic acid (50 mL).

-

The solution is cooled to 0°C in an ice bath.

-

N-iodosuccinimide (5.45 g, 24.24 mmol) is added to the stirred solution.

-

The reaction mixture is then stirred in the dark at room temperature for 4 hours.

-

After 4 hours, a 10% aqueous solution of sodium thiosulfate is added to quench the reaction.

-

The mixture is extracted with diethyl ether.

-

The organic layer is separated and washed with a 10% aqueous sodium thiosulfate solution.

-

The organic layer is then dried over anhydrous magnesium sulfate.

-

After filtration, the solvent is removed by evaporation under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography using heptane as the eluent to yield 2-bromo-3-hexyl-5-iodothiophene as a pale yellow oil.

Logical Workflow for Halogenated Thiophene Synthesis

The following diagram illustrates a generalized workflow for the synthesis of halogenated thiophenes, which can be adapted for various isomers and substitution patterns.

References

Spectroscopic and Synthetic Profile of 2-Bromo-3-iodothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile thiophene derivative, 2-Bromo-3-iodothiophene. The information presented herein is intended to support research and development activities where this compound serves as a key building block or intermediate. All data is presented in a structured format to facilitate easy reference and comparison.

Spectroscopic Data

The structural integrity of this compound has been confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HR-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

The ¹H NMR spectrum was recorded on a 500 MHz instrument using deuterated chloroform (CDCl₃) as the solvent. The data reveals two distinct signals in the aromatic region, corresponding to the two protons on the thiophene ring.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.23 | Doublet (d) | 5.7 | 1H | Thiophene-H |

| 6.96 | Doublet (d) | 5.7 | 1H | Thiophene-H |

¹³C NMR Data

The ¹³C NMR spectrum, recorded at 126 MHz in CDCl₃, shows four distinct carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 135.4 | Thiophene-C |

| 128.8 | Thiophene-C |

| 116.9 | Thiophene-C |

| 85.9 | Thiophene-C |

Infrared (IR) Spectroscopy

The IR spectrum, obtained using Attenuated Total Reflectance (ATR), highlights the characteristic vibrational frequencies of the functional groups present in this compound.

| Wavenumber (ṽ) cm⁻¹ | Intensity |

| 3102 | Medium (m) |

| 3081 | Medium (m) |

| 2921 | Weak (w) |

| 1738 | Weak (w) |

| 1567 | Weak (w) |

| 1486 | Medium (m) |

| 1389 | Medium (m) |

| 1330 | Medium (m) |

| 1152 | Medium (m) |

| 1135 | Medium (m) |

| 981 | Strong (s) |

| 849 | Medium (m) |

| 693 | Strong (s) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) using electron ionization (EI) at 70 eV confirms the molecular weight and elemental composition of the target compound.

| Parameter | Value |

| Calculated m/z for C₄H₂⁷⁹BrIS [M]⁺ | 287.80998 |

| Found m/z [M]⁺ | 287.81031 |

Experimental Protocols

The following section details the synthetic procedure for the preparation of this compound.

Synthesis of this compound

Materials:

-

3-Iodothiophene

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Sodium Thiosulfate (aqueous solution)

-

Sodium Hydroxide (aqueous solution)

-

Ethyl Acetate

-

Brine

-

Sodium Sulfate

Procedure:

-

3-Iodothiophene was dissolved in glacial acetic acid.

-

N-Bromosuccinimide was added to the stirred solution in a single portion.

-

The reaction mixture was heated to 120 °C and maintained for 3 hours and 20 minutes.

-

After cooling to room temperature, the mixture was neutralized by the sequential addition of aqueous sodium thiosulfate and sodium hydroxide solutions.

-

The product was extracted from the aqueous layer using ethyl acetate.

-

The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent was removed under reduced pressure (in vacuo).

-

The crude product was purified via Kugelrohr distillation to yield this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

The Differential Reactivity of C-Br and C-I Bonds in 2-Bromo-3-iodothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of halogenated heterocycles is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and organic electronic materials. 2-Bromo-3-iodothiophene is a versatile building block that offers two distinct reaction handles for sequential and site-selective modifications. This technical guide provides an in-depth analysis of the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in this molecule, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical principles.

Core Principle: Bond Strength Dictates Reactivity

The selective reactivity of the C-I bond over the C-Br bond in this compound is fundamentally governed by the difference in their bond dissociation energies. The C-I bond is weaker than the C-Br bond, and therefore requires less energy to break. This principle is the basis for achieving high selectivity in a variety of transformations, most notably in metal-halogen exchange reactions and palladium-catalyzed cross-coupling reactions.

The general trend in bond dissociation energies for carbon-halogen bonds is C-F > C-Cl > C-Br > C-I. This trend directly correlates with the reactivity of these bonds in many organic reactions, with the reactivity order being C-I > C-Br > C-Cl > C-F.

Quantitative Data Summary

The following table summarizes the average bond dissociation energies for C-Br and C-I bonds, providing a quantitative basis for the observed reactivity differences.

| Bond Type | Average Bond Dissociation Energy (kJ/mol) |

| C-Br | ~285 |

| C-I | ~213 |

This significant difference in bond energy allows for the selective cleavage of the C-I bond under conditions that leave the C-Br bond intact.

Key Selective Reactions and Experimental Protocols

The differential reactivity of the C-Br and C-I bonds in this compound can be exploited in several key synthetic transformations.

Metal-Halogen Exchange: Selective Lithiation

Metal-halogen exchange is a powerful tool for the formation of organometallic reagents. In the case of this compound, treatment with an organolithium reagent, such as n-butyllithium, at low temperatures results in the selective exchange of the iodine atom. This is because the rate of lithium-halogen exchange follows the trend I > Br > Cl.[1]

This protocol is adapted from general procedures for the lithiation of halothiophenes.[2]

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Electrophile of choice (e.g., N,N-dimethylformamide, benzaldehyde)

-

Dry ice/acetone bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet is assembled.

-

Addition of Reactant and Solvent: The flask is charged with this compound (1.0 eq) and anhydrous THF under a positive pressure of inert gas. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.05 eq) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Electrophilic Quench: The desired electrophile (1.2 eq) is added dropwise to the solution at -78 °C. The reaction is stirred for an additional 2-3 hours at this temperature.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Palladium-Catalyzed Cross-Coupling: Selective Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step, and the rate of this step follows the order C-I > C-Br. This allows for the selective coupling of an organoboron reagent at the 3-position of this compound. Several studies on dihalothiophenes have demonstrated this selectivity.[3][4][5]

This protocol is based on general procedures for the Suzuki coupling of dihalothiophenes.[6][7]

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a Schlenk flask or a microwave vial is added this compound (1.0 eq), the arylboronic acid (1.1-1.2 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).

-

Solvent Addition: The appropriate degassed solvent system is added.

-

Degassing: The flask is sealed and the mixture is degassed by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for 12-24 hours, or until completion as monitored by TLC or GC-MS.

-

Work-up: The reaction mixture is cooled to room temperature and diluted with water.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships in the reactivity of this compound and a general experimental workflow for selective functionalization.

Conclusion

The pronounced difference in the bond dissociation energies of the C-I and C-Br bonds in this compound provides a reliable and predictable platform for selective synthetic transformations. By carefully controlling reaction conditions, researchers can achieve site-selective functionalization at the 3-position via metal-halogen exchange or palladium-catalyzed cross-coupling reactions, leaving the C-Br bond at the 2-position available for subsequent modifications. This strategic approach is invaluable for the efficient synthesis of complex thiophene-based molecules for a wide range of applications in drug discovery and materials science.

References

- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 6. benchchem.com [benchchem.com]

- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Halogen Dance: A Technical Guide to the Rearrangement in Dihalothiophenes

For Researchers, Scientists, and Drug Development Professionals

The halogen dance rearrangement is a powerful, base-catalyzed migration of a halogen atom on an aromatic or heteroaromatic ring.[1] This intramolecular translocation provides a strategic route to substituted thiophenes that are often difficult to access through conventional synthetic methods.[2] In the realm of dihalothiophenes, this rearrangement unlocks novel pathways for regiocontrolled functionalization, enabling the synthesis of complex molecules for applications in materials science and drug discovery. This technical guide delves into the core principles of the halogen dance rearrangement in dihalothiophenes, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to facilitate its application in research and development.

Core Concepts and Mechanism

The driving force behind the halogen dance is the formation of a thermodynamically more stable organometallic intermediate.[2] The reaction is typically initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), which deprotonates the thiophene ring.[1] In the case of dihalothiophenes, this initial deprotonation can be followed by a series of halogen-metal exchange steps, leading to the migration of a halogen atom.

The currently accepted mechanism involves a stepwise process initiated by deprotonation to form a thienyllithium species.[2] This intermediate can then engage in an intermolecular halogen-metal exchange with another molecule of the starting material or a rearranged dihalothiophene species.[1] This cascade of exchanges continues until a thermodynamic equilibrium is reached, favoring the most stable lithiated intermediate.[1] The regioselectivity of the initial deprotonation and the subsequent halogen migration is influenced by factors such as the nature of the substituents on the thiophene ring, the base employed, and the reaction temperature.

For instance, in the LDA-mediated halogen dance of 2,5-dibromothiophene, the initial deprotonation at the 3-position is followed by a rearrangement to form the more stable 3,5-dibromo-2-lithiothiophene intermediate.[3] This intermediate can then be trapped by an electrophile to yield a 2-substituted-3,5-dibromothiophene.

Quantitative Data Summary

The efficiency and regioselectivity of the halogen dance rearrangement in dihalothiophenes are highly dependent on the substrate, base, and reaction conditions. The following tables summarize key quantitative data from reported studies.

| Starting Material | Base | Temperature (°C) | Time | Major Product (after trapping with E+) | Yield (%) | Reference |

| 2,5-Dibromothiophene | LDA | -78 | 0.5 h | 3,5-Dibromo-2-lithiothiophene | Nearly quantitative (quenched with H₂O) | [3] |

| 2,5-Dibromo-3-hexylthiophene | LDA | -78 to RT | - | 2,4-Dibromo-3-hexyl-5-lithiated thiophene | - | [4] |

| 2-Bromo-5-hexylthiophene | LDA | -78 to RT | 15 h | 3-Bromo-5-hexyl-2-formylthiophene (E+ = N-formylpiperidine) | 88 | [5] |

Key Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of the halogen dance rearrangement.

Protocol 1: LDA-Mediated Halogen Dance of 2,5-Dibromothiophene and Electrophilic Quench

This protocol is adapted from the general procedure for LDA-mediated halogen dance reactions on bromothiophenes.[3]

Materials:

-

2,5-Dibromothiophene

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., N,N-dimethylformamide, methyl iodide)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

LDA Preparation: To a stirred solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq.) dropwise. Stir the mixture for 30 minutes at -78 °C to form a solution of lithium diisopropylamide (LDA).

-

Halogen Dance Reaction: To the freshly prepared LDA solution at -78 °C, add a solution of 2,5-dibromothiophene (1.0 eq.) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 30 minutes. The initial 3-lithiated species rapidly rearranges to the more stable 2-lithiated intermediate.[3]

-

Electrophilic Trapping: Cool the reaction mixture to -78 °C (if it has warmed) and add the desired electrophile (1.2 eq.) dropwise.

-

Work-up: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS). Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Process: Diagrams

Signaling Pathways and Workflows

Applications in Synthesis

The halogen dance rearrangement in dihalothiophenes is not merely a chemical curiosity but a versatile tool in synthetic organic chemistry. It allows for the regiocontrolled introduction of substituents onto the thiophene ring, which is a key structural motif in many pharmaceuticals and organic electronic materials. For example, the 2,4-dibromo-3-substituted thiophene intermediates generated via this method can be used in the synthesis of regioregular poly(3-substituted-thiophenes).[4] Furthermore, the differential reactivity of the bromine atoms in the rearranged products can be exploited for sequential cross-coupling reactions to build complex, multiply arylated thiophene structures.

References

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Polythiophene synthesis via halogen dance - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-Depth Technical Guide to 2-Bromo-3-iodothiophene for Researchers and Drug Development Professionals

An essential building block for novel therapeutics and advanced organic materials, 2-Bromo-3-iodothiophene is a dihalogenated thiophene derivative valued for its versatile reactivity in cross-coupling reactions. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and key applications in organic synthesis.

Commercial Availability and Suppliers

This compound (CAS No. 24287-92-1) is available from a number of specialized chemical suppliers. Researchers can procure this compound in research-grade quantities, typically ranging from milligrams to several grams. While purity specifications are not always readily available on supplier websites, it is generally offered at purities suitable for synthetic applications. For specific purity requirements and bulk quantities, direct inquiry with the suppliers is recommended.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Availability |

| Reagentia[1] | 24287-92-1 | C4H2BrIS | 288.93 | 100 mg, 250 mg, 500 mg, 1 g |

| American Elements[2] | 24287-92-1 | C4H2BrIS | 288.93 | Research quantities |

| Sinfoo Biotech[3] | 24287-92-1 | C4H2BrIS | 288.93 | Inquire for quantities |

| Astatech[4] | 24287-92-1 | C4H2BrIS | 288.93 | 0.25 g and other sizes |

| Sigma-Aldrich (from partners) | 24287-92-1 | C4H2BrIS | 288.93 | Varies by partner |

Physicochemical and Safety Data

Detailed physicochemical data for this compound is not consistently provided by all suppliers. However, based on its structure and data for related compounds, it is expected to be a liquid or a low-melting solid at room temperature. Due to the presence of bromine and iodine, the compound is likely to be sensitive to light and should be stored in a cool, dark place.

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Bromothiophene | 3-Iodothiophene |

| CAS Number | 24287-92-1[1][2][3][4] | 1003-09-4[5] | 10486-61-0[6] |

| Molecular Formula | C4H2BrIS[2][3] | C4H3BrS[5] | C4H3IS |

| Molecular Weight ( g/mol ) | 288.93[2][3] | 163.03[5] | 210.04 |

| Appearance | Not specified | Colorless liquid[5] | Pink liquid |

| Melting Point | Not specified | -10 °C[5] | -13.4 °C[6] |

| Boiling Point | Not specified | 153.5 °C[5] | 75 °C / 14 mmHg[6] |

| Density (g/mL at 25 °C) | Not specified | 1.684[5] | 2.066[6] |

| Refractive Index (n20/D) | Not specified | 1.586 | 1.657[6] |

Safety and Handling:

Experimental Protocols

Synthesis of this compound

While a specific, validated protocol for the synthesis of this compound is not widely published, a plausible route involves the direct iodination of 2-bromothiophene. The following protocol is adapted from the synthesis of a structurally similar compound, 2-bromo-3-hexyl-5-iodothiophene. The regioselectivity of this reaction may not be exclusive to the 3-position, and purification by chromatography is likely necessary to isolate the desired isomer.

Materials:

-

2-Bromothiophene

-

N-Iodosuccinimide (NIS)

-

Acetic acid

-

Chloroform

-

10% aqueous Sodium thiosulfate (Na2S2O3) solution

-

Diethyl ether (Et2O)

-

Anhydrous magnesium sulfate (MgSO4)

-

Heptane

Procedure:

-

In a round-bottom flask, dissolve 2-bromothiophene (1.0 equivalent) in a 7:3 mixture of chloroform and acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-iodosuccinimide (1.2 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir in the dark for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with 10% aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using heptane as the eluent, to isolate this compound.

Caption: Proposed synthetic workflow for this compound.

Regioselective Suzuki-Miyaura Cross-Coupling

The differential reactivity of the C-I and C-Br bonds in this compound allows for regioselective cross-coupling reactions. The C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst, enabling selective functionalization at the 3-position while leaving the 2-bromo position intact for subsequent transformations.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Degassed solvent (e.g., 1,4-Dioxane/Water mixture)

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Add the palladium catalyst (0.03-0.05 equivalents) to the flask.

-

Add the degassed 1,4-dioxane/water (e.g., 4:1 v/v) solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-bromo-3-arylthiophene product.

Caption: General workflow for regioselective Suzuki coupling.

Applications in Synthesis

This compound is a valuable intermediate for the synthesis of complex heterocyclic systems and conjugated polymers. Its two distinct halogen atoms serve as handles for sequential functionalization, making it a key component in the construction of:

-

Pharmaceutical Intermediates: The thiophene scaffold is present in numerous bioactive molecules. The ability to selectively introduce different substituents at the 2- and 3-positions of the thiophene ring makes this compound a powerful tool in medicinal chemistry for the synthesis of novel drug candidates.

-

Organic Electronics: As a monomer in polymerization reactions, such as Grignard Metathesis (GRIM) polymerization, it can be used to create regioregular polythiophenes.[12][13][14][15] These materials are of great interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The selective reactivity allows for the synthesis of well-defined polymer architectures.

-

Complex Molecular Architectures: The sequential cross-coupling capabilities enable the synthesis of di-substituted thiophenes with different aryl or alkyl groups at the 2- and 3-positions, which are important building blocks for more complex molecular systems and functional materials.

References

- 1. This compound (1 x 500 mg) | Reagentia [reagentia.eu]

- 2. americanelements.com [americanelements.com]

- 3. Thiophene, 2-bromo-3-iodo-,(CAS# 24287-92-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. netascientific.com [netascientific.com]

- 5. 2-Bromothiophene - Wikipedia [en.wikipedia.org]

- 6. 3-IODOTHIOPHENE CAS#: 10486-61-0 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. chemdmart.com [chemdmart.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. chem.cmu.edu [chem.cmu.edu]

- 13. chem.cmu.edu [chem.cmu.edu]

- 14. chem.cmu.edu [chem.cmu.edu]

- 15. utd-ir.tdl.org [utd-ir.tdl.org]

Stability and Storage of 2-Bromo-3-iodothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-3-iodothiophene. Due to the limited availability of specific stability data for this compound, this guide consolidates information from safety data sheets (SDS) of structurally similar halothiophenes and general chemical principles governing the stability of iodinated and brominated heterocyclic compounds.

Core Stability Profile and Recommended Handling

This compound is a halogenated heterocyclic compound that, like many of its analogs, is expected to be sensitive to environmental factors such as light, temperature, and oxygen. The carbon-iodine bond is typically weaker and more susceptible to cleavage than the carbon-bromine bond, suggesting that photodegradation is a primary concern. The thiophene ring itself can be prone to oxidation.

Proper handling and storage are crucial to maintain the integrity and purity of this compound. Exposure to incompatible substances or conditions can lead to degradation, affecting experimental outcomes and product shelf-life.

Summary of Storage and Stability Data

| Parameter | Recommendation / Information | Rationale & Key Considerations |

| Storage Temperature | 2°C to 8°C [1][2] | Refrigeration is recommended to minimize thermal degradation and reduce vapor pressure. Many simple halothiophenes are stored under these conditions to ensure long-term stability. |

| Light Exposure | Store in the dark; use amber glass vials. [3] | Iodinated organic compounds are frequently light-sensitive.[3] Exposure to UV or visible light can induce C-I bond cleavage, leading to radical formation and subsequent decomposition. Synthesis of related compounds is often conducted in the dark. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). [4] | To prevent oxidation of the electron-rich thiophene ring and to protect against moisture, as some related compounds are hygroscopic.[4] |

| Moisture | Keep container tightly closed in a dry place. [1][4][5] | Some halothiophenes are sensitive to moisture.[4] A dry environment prevents potential hydrolysis or other moisture-mediated degradation pathways. |

| Material of Container | Amber Glass Bottle. [1] | Provides protection from light and is generally inert to halogenated organic compounds. |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. [4][5] | These substances can react with the thiophene ring or the halogen substituents, leading to degradation or hazardous reactions. |

| Physical Appearance | Likely a liquid, possibly pale yellow oil. | Based on the physical state of similar small halothiophenes and derivatives.[2] Color may deepen over time upon degradation. |

| Potential Stabilizers | The addition of copper chips may inhibit degradation. | Some commercial preparations of related compounds are stabilized with copper chips, which can scavenge radicals or acidic byproducts. |

Logical Framework for Stability and Storage

The following diagram illustrates the key factors influencing the stability of this compound and the recommended storage protocols to ensure its integrity.

Proposed Experimental Protocol for Stability Assessment

In the absence of a standardized, published stability testing protocol for this compound, the following general methodology can be employed to assess its stability under various conditions.

Objective: To determine the degradation rate of this compound under accelerated and long-term storage conditions.

1. Materials and Equipment:

-

This compound (high purity, >98%)

-

Amber glass vials with PTFE-lined caps

-

Temperature and humidity-controlled stability chambers

-

Photostability chamber with controlled light source (e.g., Xenon lamp)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Analytical balance

-

Inert gas source (Argon or Nitrogen)

2. Experimental Workflow:

The following diagram outlines the workflow for a comprehensive stability study.

3. Procedure:

-

Sample Preparation: Under an inert atmosphere, aliquot the this compound into multiple amber glass vials.

-

Initial Analysis (T=0): Immediately analyze a subset of samples to establish the initial purity and impurity profile using a validated HPLC or GC-MS method.

-

Storage: Place the vials into different stability chambers:

-

Long-Term: 2-8°C.

-

Accelerated: 25°C / 60% Relative Humidity (RH).

-

Photostability: Expose samples to a controlled light source, alongside dark controls, as per ICH Q1B guidelines.

-

-

Time Points: Withdraw samples from each condition at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).

-

Analysis: At each time point, analyze the samples for purity. The appearance and color of the sample should also be noted.

-

Data Evaluation: Plot the purity of this compound as a function of time for each storage condition. Identify any major degradation products by MS if possible. This data can be used to establish a retest date or shelf-life.

Disclaimer: This guide is intended for informational purposes for trained professionals. All handling of chemical substances should be performed in a controlled laboratory setting with appropriate personal protective equipment and adherence to all institutional and regulatory safety protocols.

References

An In-depth Technical Guide to the Key Reactions and Transformations of 2-Bromo-3-iodothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal reactions and synthetic transformations of 2-bromo-3-iodothiophene, a versatile heterocyclic building block in organic synthesis. The inherent reactivity differences between the carbon-bromine and carbon-iodine bonds allow for selective functionalization, making this reagent particularly valuable in the construction of complex thiophene-containing molecules for applications in medicinal chemistry and materials science. This document details key cross-coupling reactions, metallation strategies, and provides experimental protocols and quantitative data to support synthetic planning.

Core Reactivity Principles

The synthetic utility of this compound is primarily governed by the differential reactivity of the two halogen substituents. The carbon-iodine (C-I) bond is weaker and more susceptible to oxidative addition by palladium(0) catalysts than the carbon-bromine (C-Br) bond. This reactivity difference (I > Br) is the cornerstone of regioselective functionalization, allowing for sequential and site-specific introduction of various substituents. Similarly, in metal-halogen exchange reactions, the iodine atom is preferentially exchanged.

Key Transformations and Experimental Data

The following sections detail the most important synthetic transformations of this compound. The quantitative data, where available for the specific substrate, is presented. In cases where direct data is not available, representative data from closely analogous substrates, such as 2,5-dibromo-3-alkylthiophenes, are provided to illustrate expected outcomes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are paramount in the functionalization of this compound. The selective reaction at the 3-position (C-I bond) is generally favored under milder conditions.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between this compound and organoboron compounds. The reaction typically proceeds with high regioselectivity at the C-I bond.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 2-bromo-3-arylthiophene | Citation |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~70-85 (estimated) | [1][2] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~75-90 (estimated) | [1][2] |

| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~65-80 (estimated) | [1][2] |

Note: Yields are estimated based on similar reactions with other brominated thiophenes, as specific data for this compound is limited in the cited literature.

Experimental Protocol: Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol, 1.0 equiv) and the corresponding arylboronic acid (1.2 mmol, 1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water (10 mL), potassium phosphate (2.0 mmol, 2.0 equiv) is added. The mixture is degassed with argon for 15 minutes, followed by the addition of Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%). The reaction mixture is then heated at 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2][3]

The Stille coupling provides another efficient method for C-C bond formation, utilizing organostannane reagents. The reaction is known for its tolerance of a wide range of functional groups.

Table 2: Representative Stille Coupling Reactions

| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) of 2-bromo-3-substituted thiophene | Citation |

| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (3) | Toluene | 110 | 16 | ~60-75 (estimated) | [4][5] |

| 2 | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (3) | Toluene | 110 | 16 | ~65-80 (estimated) | [4][5] |

Note: Yields are estimated based on general Stille coupling protocols, as specific data for this compound is limited.

Experimental Protocol: Stille Coupling

In a flame-dried flask under an argon atmosphere, this compound (1.0 mmol, 1.0 equiv), the organostannane (1.1 mmol, 1.1 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%) are dissolved in anhydrous toluene (10 mL). The reaction mixture is heated to 110 °C and stirred for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[4][5]

The Sonogashira coupling is the method of choice for introducing alkyne moieties. The reaction is catalyzed by a combination of palladium and copper complexes.

Table 3: Representative Sonogashira Coupling Reactions

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 2-bromo-3-alkynylthiophene | Citation | |---|---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~80-95 (estimated) |[6][7] | | 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (2.4) | i-Pr₂NH | DMSO | 45 | 1 | ~70-85 (estimated) |[8][9] |

Note: Yields are estimated based on similar reactions with other dihalothiophenes.

Experimental Protocol: Sonogashira Coupling

To a solution of this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv) in a mixture of DMF (8 mL) and triethylamine (2 mL), Pd(PPh₃)₂Cl₂ (0.025 mmol, 2.5 mol%) and CuI (0.05 mmol, 5 mol%) are added. The mixture is degassed with argon and then heated at 100 °C for 3 hours. After completion of the reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.[6][7]

The Heck coupling reaction allows for the arylation or vinylation of the thiophene ring with alkenes. Regioselectivity can be influenced by the electronic nature of the alkene.

Table 4: Representative Heck Coupling Reactions

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 2-bromo-3-vinylthiophene | Citation | |---|---|---|---|---|---|---|---| | 1 | Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | K₂CO₃ | DMF | 120 | 12 | ~50-70 (estimated) |[2][10] | | 2 | Methyl acrylate | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | K₂CO₃ | DMF | 120 | 12 | ~60-80 (estimated) |[2][10] |

Note: Yields are estimated based on general Heck coupling protocols.

Experimental Protocol: Heck Coupling

A mixture of this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tol)₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv) in anhydrous DMF (10 mL) is placed in a sealed tube. The mixture is degassed and then heated at 120 °C for 12 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.[2][10]

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines.

Table 5: Representative Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 2-bromo-3-aminothiophene | Citation | |---|---|---|---|---|---|---|---|---| | 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Toluene | 100 | 24 | ~60-80 (estimated) |[3][11] | | 2 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 24 | ~70-90 (estimated) |[3][11] |

Note: Yields are estimated based on similar reactions with other brominated heterocycles.

Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox, an oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and Cs₂CO₃ (1.5 mmol, 1.5 equiv). This compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and anhydrous toluene (10 mL) are added. The tube is sealed and heated at 100 °C for 24 hours. After cooling, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is washed with water and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.[3][11]

Metallation Reactions

Metallation of this compound provides access to nucleophilic thiophene species that can react with a variety of electrophiles.

Halogen-magnesium exchange occurs selectively at the more reactive C-I bond to form the corresponding Grignard reagent.

Table 6: Representative Grignard Reactions

| Entry | Electrophile | Solvent | Temp. (°C) | Yield (%) of 2-bromo-3-substituted thiophene | Citation |

| 1 | Formaldehyde | THF | 0 | ~60-75 (estimated) | [12][13] |

| 2 | Benzaldehyde | THF | 0 | ~65-80 (estimated) | [12][13] |

| 3 | Acetone | THF | 0 | ~70-85 (estimated) | [12][13] |

Note: Yields are estimated based on general Grignard reaction principles.

Experimental Protocol: Grignard Reagent Formation and Reaction

To a suspension of magnesium turnings (1.2 mmol, 1.2 equiv) in anhydrous THF (5 mL) under an argon atmosphere, a small crystal of iodine is added. A solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) is added dropwise, and the mixture is stirred at room temperature until the magnesium is consumed. The resulting Grignard reagent is cooled to 0 °C, and the electrophile (1.1 mmol, 1.1 equiv) is added dropwise. The reaction is stirred for 2 hours at room temperature, then quenched with saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.[12][13]

Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures results in selective iodine-lithium exchange. The resulting organolithium species is a potent nucleophile.

Table 7: Representative Lithiation and Electrophilic Quench Reactions

| Entry | Electrophile | Solvent | Temp. (°C) | Yield (%) of 2-bromo-3-substituted thiophene | Citation |

| 1 | DMF | THF | -78 to rt | ~70-85 (estimated) | [7][14] |

| 2 | CO₂ | THF | -78 to rt | ~65-80 (estimated) | [7][14] |

| 3 | (CH₃)₃SnCl | THF | -78 to rt | ~75-90 (estimated) | [14][15] |

Note: Yields are estimated based on general lithiation protocols.

Experimental Protocol: Lithiation and Electrophilic Quench

To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, n-butyllithium (1.1 mmol, 1.1 equiv, as a solution in hexanes) is added dropwise. The mixture is stirred at -78 °C for 1 hour. The electrophile (1.2 mmol, 1.2 equiv) is then added, and the reaction is allowed to warm to room temperature over 2 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with diethyl ether. The organic layer is dried and concentrated, and the product is purified by column chromatography or distillation.[7][14]

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the general mechanisms and workflows for the key transformations of this compound.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Caption: Experimental workflow for lithiation and electrophilic quench.

Caption: Pathway for Grignard reagent formation and subsequent reaction.

Conclusion

This compound is a highly valuable building block for the synthesis of functionalized thiophenes. The pronounced difference in reactivity between the iodine and bromine substituents allows for a high degree of control in sequential cross-coupling and metallation reactions. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this versatile reagent in the development of novel molecules for a wide range of scientific applications. Further optimization of the presented reaction conditions may be necessary for specific substrate combinations to achieve maximum yields and selectivities.

References

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. lookchem.com [lookchem.com]

- 6. rsc.org [rsc.org]

- 7. sites.wp.odu.edu [sites.wp.odu.edu]

- 8. iris.unito.it [iris.unito.it]

- 9. scispace.com [scispace.com]

- 10. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. reddit.com [reddit.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-3-iodothiophene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-bromo-3-iodothiophene and its subsequent use in regioselective Suzuki-Miyaura cross-coupling reactions. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds allows for selective arylation at the 3-position of the thiophene ring, making this substrate a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Principle of Regioselectivity

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. In dihalogenated substrates, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energy of carbon-halogen bonds follows the trend C-I < C-Br < C-Cl. Consequently, the carbon-iodine bond is weaker and more susceptible to oxidative addition than the carbon-bromine bond. This difference in reactivity enables the selective functionalization of the C-I bond at the 3-position of this compound under carefully controlled conditions, leaving the C-Br bond at the 2-position available for subsequent transformations.

Synthesis of this compound

Experimental Protocol: Iodination of 2-Bromothiophene (Adapted)

This protocol is adapted from the synthesis of 2-bromo-3-hexyl-5-iodothiophene and should be optimized for the specific substrate.

Materials:

-

2-Bromothiophene

-

N-Iodosuccinimide (NIS)

-

Chloroform (CHCl₃)

-

Acetic Acid (CH₃COOH)

-

10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

-

Diethyl ether (Et₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Heptane (for column chromatography)

Procedure:

-

In a round-bottom flask, dissolve 2-bromothiophene (1.0 eq) in a 7:3 mixture of chloroform and acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-iodosuccinimide (1.2 eq) to the stirred solution.

-

Stir the reaction mixture in the dark at room temperature for 4 hours.

-

Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer with a 10% aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using heptane as the eluent to obtain this compound.

Expected Outcome:

Based on the synthesis of the 3-hexyl analog, a high yield of the desired this compound is anticipated. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Regioselective Suzuki-Miyaura Coupling of this compound

The following protocol outlines the selective Suzuki-Miyaura coupling of an arylboronic acid at the 3-position of this compound. The conditions are based on established procedures for similar dihaloheteroarenes and are expected to provide good to excellent yields of the mono-arylated product.

Experimental Protocol: Selective Suzuki Coupling at the C-3 Position

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

-

Schlenk flask or reaction tube

-

Magnetic stir bar

-

Inert gas (Argon or Nitrogen)

-

Heating mantle or oil bath

-

TLC plates for reaction monitoring

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add the palladium catalyst (2-5 mol%) to the flask under a positive pressure of the inert gas.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed (typically within 4-16 hours), cool the reaction mixture to room temperature.[1]

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-bromo-3-arylthiophene.

Data Presentation

The following tables summarize typical reagents and expected yields for the selective Suzuki coupling reaction based on analogous systems.[1]

Table 1: Reagents for Selective Suzuki Coupling

| Reagent | Role | Typical Amount (equivalents) | Notes |

| This compound | Starting Material | 1.0 | Limiting reagent. |

| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess is generally used to drive the reaction to completion. |

| Palladium Catalyst | Catalyst | 0.01 - 0.05 (1-5 mol%) | Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used.[2] |

| Base | Activates Boronic Acid | 2.0 - 3.0 | K₂CO₃, K₃PO₄, or Cs₂CO₃ are effective choices.[2] |

| Solvent | Reaction Medium | - | A degassed solvent system like 1,4-dioxane/water (4:1) is typical.[2] |

Table 2: Representative Conditions and Expected Yields for Selective Suzuki Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield of 2-Bromo-3-arylthiophene (%) |

| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic Acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 90 | 12 | 88-96 |

| 3 | 4-Chlorophenylboronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Toluene/H₂O | 100 | 8 | 80-90 |

| 4 | 3-Thienylboronic Acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 6 | >90 |

Note: The expected yields are based on analogous reactions with dihaloheteroarenes and may require optimization for this compound.

Mandatory Visualizations

Caption: Experimental workflow for the regioselective Suzuki coupling of this compound.

Caption: Simplified catalytic cycle for the selective Suzuki coupling at the C-I bond.

References

Application Notes and Protocols for the Stille Coupling of 2-Bromo-3-iodothiophene with Organostannanes

For Researchers, Scientists, and Drug Development Professionals